Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide
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Overview
Description
Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the preparation of 2,4-dichloro-3-nitropyridine, followed by selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation . These steps are crucial for constructing the isothiazole ring fused to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: A simpler analog with a similar ring structure but lacking the fused pyridine ring.
Thiazole: Another related compound with a sulfur and nitrogen atom in a five-membered ring.
Isoxazole: Similar to isothiazole but with an oxygen atom instead of sulfur.
Uniqueness
Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
142141-08-0 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-tert-butyl-1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C10H12N2O3S/c1-10(2,3)12-9(13)7-4-5-11-6-8(7)16(12,14)15/h4-6H,1-3H3 |
InChI Key |
KSZXPXQJYZTIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=NC=C2 |
Origin of Product |
United States |
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